molecular formula C8H14N2O2S B1486619 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione CAS No. 1157103-44-0

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione

Cat. No.: B1486619
CAS No.: 1157103-44-0
M. Wt: 202.28 g/mol
InChI Key: NMJUUGJXQKHGBK-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2S and is registered in the PubChem database under the CID 43638417 . This molecule features a pyrrolidine-2,5-dione core (a succinimide) that is substituted with an ethyl group on the nitrogen atom and a 2-aminoethylsulfanyl chain at the 3-position . This specific structure incorporates both a hydrogen-bond accepting imide group and a primary amine, which can be valuable for further chemical synthesis and derivatization. Researchers are exploring this compound and its structural analogs as valuable synthetic intermediates or building blocks in medicinal chemistry and drug discovery efforts . The presence of the primary amine functional group makes it a versatile precursor for the preparation of more complex molecules, such as amides and sulfonamides, or for use in the development of chemical libraries. Compounds based on the 1-ethylpyrrolidine-2,5-dione scaffold have been investigated for various biological activities and interactions . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Please note that this compound may cause skin and eye irritation, so researchers should consult relevant safety data and wear appropriate personal protective equipment during handling .

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-ethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-2-10-7(11)5-6(8(10)12)13-4-3-9/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJUUGJXQKHGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Sulfanyl Group Introduction

The typical synthetic route to this compound likely involves:

  • Starting from 1-ethylpyrrolidine-2,5-dione (succinimide derivative).
  • Generating a thiolate intermediate from 2-aminoethanethiol or a protected form thereof.
  • Performing nucleophilic substitution at the 3-position of the pyrrolidine-dione ring, where a suitable leaving group (e.g., halogen or activated ester) is present.
  • Purification and isolation of the target compound.

This approach is consistent with common synthetic strategies for introducing sulfanyl groups into heterocycles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Purity Notes
Electrochemical reduction 1-ethyl-2-nitromethylene pyrrolidine, Na2CO3, MeOH, Cu cathode, Ni alloy anode, 1 A current, 20-23°C, 2-2.5 h ~90% yield (aminomethyl derivative) Adaptable for related pyrrolidines
Nucleophilic substitution 1-ethylpyrrolidine-2,5-dione, 2-aminoethanethiol or derivative, base, solvent (e.g., methanol or aqueous) Not explicitly reported Typical route for sulfanyl group introduction
Thiol-selective bioconjugation Reaction of maleimide derivatives with thiol precursors under reflux in o-xylene High radiochemical yield (46-77%) Relevant for thiol functionalization

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione exhibit significant antibacterial properties. Specifically, derivatives of pyrrolidine have been investigated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. For instance, studies on related compounds demonstrate their efficacy against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV, vital enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMechanism of ActionReference
3-Aminoquinazolin-2,4-dioneE. coli, S. aureusInhibition of DNA gyrase
This compoundVarious strainsAntibacterial activity (in vitro)

Biochemical Research

Protein Interactions
The compound's unique structure allows it to interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions are crucial for understanding signaling pathways and developing drugs that can modulate receptor activity. For example, certain pyrrolidine derivatives have been shown to act as selective antagonists at serotonin receptors, which play a role in mood regulation and anti-nausea therapies .

Case Study: Serotonin Receptor Modulation
A study highlighted the role of pyrrolidine-based compounds in modulating serotonin receptor activity. The findings suggest that these compounds can effectively prevent chemotherapy-induced nausea by blocking 5-HT3 receptors, showcasing their potential in supportive cancer care .

Drug Design and Development

Lead Compound Development
The structural characteristics of this compound make it a promising lead compound for further modifications aimed at enhancing its pharmacological profile. The ability to introduce various substituents at specific positions allows chemists to optimize potency and selectivity against desired biological targets.

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Alkylation at N-positionIncreased lipophilicity
Introduction of halogensEnhanced receptor binding

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on three analogs from the evidence, differing in the substituent at the 1-position of the pyrrolidine-2,5-dione core.

Structural and Molecular Comparison

Compound Name 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Features
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione (Target Compound) Ethyl C₈H₁₃N₂O₂S ~217.27 (calculated) N/A Lipophilic alkyl group; moderate polarity
3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione 4-Fluorophenyl C₁₂H₁₃FN₂O₂S 268.31 95.00% Electron-withdrawing fluorine; aromatic
3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 4-Methoxyphenyl C₁₄H₁₇N₂O₃S ~293.36 (calculated) 100%* Electron-donating methoxy; increased bulk
3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione 4-Ethoxyphenyl C₁₉H₁₉N₃O₃S ~369.44 (calculated) N/A Extended conjugation; dual amino groups

*Purity inferred from concentration listed in Safety Data Sheet .

Key Differences and Implications

Electronic Effects
  • This may enhance metabolic stability compared to aryl-substituted analogs .
  • This is advantageous in medicinal chemistry for targeting enzymes like kinases.
  • 4-Methoxyphenyl Analog : The methoxy group donates electrons via resonance, which may enhance binding to receptors requiring π-π stacking or hydrogen bonding.
Solubility and Lipophilicity
  • The ethyl group in the target compound likely increases lipophilicity (logP ~1.5–2.0, estimated), favoring membrane permeability but reducing aqueous solubility.
  • Aryl-substituted analogs exhibit higher polarity due to aromatic rings. For example, the 4-fluorophenyl analog has a molecular weight of 268.31 , suggesting moderate solubility in polar solvents like DMSO.

Biological Activity

3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a dione functional group and an aminoethyl sulfanyl substituent. Its structure can be represented as follows:

C8H14N2O2S\text{C}_8\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, it may interact with protein kinases that play a role in cell signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially through mechanisms involving the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

A study investigated the structure-activity relationship (SAR) of related compounds and identified that modifications to the pyrrolidine structure significantly enhanced anticancer properties. The analogs were tested in human leukemia U937 cells, demonstrating improved inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Evaluation

In another study, derivatives of pyrrolidine compounds, including this compound, were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, with inhibition zones measuring up to 17 mm for E. coli and 15 mm for S. aureus at a concentration of 2 mg/mL .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundActivity TypeInhibition Zone (mm)Reference
This compoundAntimicrobialE. coli: 17 mm
S. aureus: 15 mm
Analog AAnticancerIC50: 6.26 µM (HCC827)
Analog BEnzyme InhibitionNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions to introduce the 2-aminoethylthio group to the pyrrolidine-dione core. Solvents like ethanol or toluene under reflux conditions (60–80°C) are optimal, as seen in analogous syntheses of pyrrolidine-dione derivatives .
  • Characterization : Confirm purity via thin-layer chromatography (TLC) and structural integrity using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. X-ray crystallography (e.g., as applied in ) can resolve stereochemistry and hydrogen-bonding patterns .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodology :

  • Solubility : Test solubility in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents. Polar solvents enhance solubility due to the compound’s sulfanyl and amino groups .
  • Stability : Conduct accelerated stability studies under varying pH (3–10) and temperatures (4–40°C). Use HPLC to quantify degradation products over time .
    • Key Considerations : Stabilize aqueous solutions at pH 6–7 to prevent hydrolysis of the pyrrolidine-dione ring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2-aminoethylthio group in substitution or oxidation reactions?

  • Methodology :

  • Substitution : Investigate nucleophilic displacement using alkyl halides or aryl boronic acids. Track intermediates via 19F^{19}F-NMR if fluorinated reagents are employed (see analogous studies in ) .
  • Oxidation : Use oxidizing agents like H2_2O2_2 or KMnO4_4 to convert the thioether to sulfoxide/sulfone derivatives. Monitor reaction kinetics via IR spectroscopy for S=O bond formation .
    • Key Considerations : The amino group may participate in intramolecular interactions, affecting regioselectivity .

Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • SAR Studies : Modify substituents on the ethyl or aminoethyl groups and assess bioactivity (e.g., enzyme inhibition, antimicrobial activity). For example, shows that chlorophenyl groups enhance binding to biological targets .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or acetylcholinesterase .
    • Key Considerations : Balance hydrophobicity and hydrogen-bonding capacity to optimize membrane permeability .

Q. What advanced analytical methods resolve ambiguities in spectral data (e.g., overlapping NMR peaks)?

  • Methodology :

  • 2D NMR : Employ 1H^1H-1H^1H COSY and HSQC to assign overlapping proton and carbon signals, particularly for the pyrrolidine-dione ring .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect minor impurities (<0.1%) .
    • Key Considerations : Use deuterated DMSO for NMR to minimize solvent interference with amino protons .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets from independent studies (e.g., IC50_{50} values for enzyme inhibition) using statistical tools like ANOVA to identify outliers .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables, as recommended in for experimental design .
    • Key Considerations : Validate cell-based assays with positive/negative controls to rule off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic profile for preclinical testing?

  • Methodology :

  • Lipophilicity Optimization : Introduce methyl or methoxy groups to the ethyl chain to enhance logP values, improving blood-brain barrier penetration (see for similar modifications) .
  • In Vivo Studies : Administer radiolabeled compound (e.g., 14C^{14}C) to track absorption and metabolism in rodent models .
    • Key Considerations : Use LC-MS/MS to quantify plasma concentrations and identify major metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione

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